Phorphin

Description

Historical Context of Porphyrin Chemistry and the Significance of the Porphin Core

The history of porphyrin chemistry is deeply intertwined with the study of life's essential pigments. Porphyrins have been recognized for their vivid colors, with the name "porphyrin" originating from the Greek word "porphyra," meaning purple. wikipedia.orgrsc.org Early research focused on naturally occurring porphyrins like heme, a key component of hemoglobin responsible for oxygen transport in vertebrates, and chlorophyll (B73375), vital for photosynthesis in plants. wikipedia.orgacs.orgacs.orgnih.gov Hans Fischer, a Nobel laureate in 1930, made significant contributions through his research on the structure and synthesis of heme and chlorophyll. acs.orgchemicalbook.com

Porphin, though a relatively rare compound itself and primarily of theoretical interest due to its limited solubility, holds immense significance as the parent structure of all substituted porphyrins. wikipedia.orgwikipedia.orgchemicalbook.com Understanding the fundamental porphin core is crucial for comprehending the structure, properties, and reactivity of the diverse porphyrin family. The systematic study of porphyrins and their precursors, the pyrroles, was key to the laboratory synthesis of many vital substances. nih.gov

Porphin's Structural Role in Tetrapyrrole Chemistry: A Foundational Macrocycle

Porphin is the simplest cyclic tetrapyrrole featuring four one-carbon bridges connecting the pyrrole (B145914) rings. wikipedia.orgwikipedia.org This macrocyclic arrangement creates a central cavity capable of coordinating metal ions, a critical feature for the biological functions of many porphyrin derivatives like heme (with iron) and chlorophyll (with magnesium). bionity.comwikipedia.orgacs.org

The porphin macrocycle possesses a highly conjugated π-electron system, which is responsible for its aromatic character and characteristic strong absorption in the visible region of the electromagnetic spectrum, known as the Soret band, typically around 400 nm, and weaker Q-bands at longer wavelengths. wikipedia.orgmdpi.comresearchgate.netrsc.org This extensive conjugation and planar geometry are fundamental to the unique photophysical and electronic properties of porphyrins. bionity.commdpi.com The aromatic system formally contains 26 π-electrons, with 18 of these considered delocalized, adhering to Hückel's rule for aromaticity. wikipedia.orgmdpi.comrsc.org

Structurally, the porphin core provides a rigid, planar framework. wikipedia.orgbionity.comacs.org Substitutions on this core, particularly at the meso-positions (the methine bridges) and the beta-pyrrole positions, lead to the vast array of porphyrin derivatives with tailored properties. acs.orgrsc.orgresearchgate.net The ability of the central nitrogen atoms to coordinate with metal ions is a defining characteristic, allowing porphyrins to act as tetradentate ligands. bionity.comwikipedia.orgnih.gov

Overview of Contemporary Academic Research Trajectories for Porphin and its Derivatives

While porphin itself is primarily of theoretical interest and challenging to synthesize on a large scale due to low yields and poor solubility, research on porphyrin derivatives is a vibrant and expansive field. wikipedia.orgchemicalbook.comresearchgate.net Contemporary academic research trajectories for porphin and its derivatives encompass a wide range of applications, leveraging their unique optical, electronic, and catalytic properties. rsc.orgacs.orgrsc.orguva.nl

Current research includes the development of novel synthetic methodologies to overcome the challenges associated with porphyrin synthesis, including greener approaches like mechanochemistry. acs.orgrsc.orgworldscientific.com Functionalization of the porphin core and its derivatives continues to be a major focus, with studies exploring core-functionalization at meso- and beta-positions, as well as peripheral functionalization of substituents. acs.orgresearchgate.net

Porphyrin derivatives are being extensively investigated for applications in various fields, including:

Catalysis: Porphyrins can act as catalysts in various chemical reactions, often due to their ability to coordinate metals. rsc.orgresearchgate.netontosight.ai Iron porphyrin-based composites, for instance, have shown promise as catalysts for oxygen reduction reactions. researchgate.net

Photodynamic Therapy (PDT): The photophysical properties of porphyrins, particularly their ability to generate reactive oxygen species upon light irradiation, make them suitable for PDT, a non-invasive treatment method. wikipedia.orgmdpi.comontosight.aimdpi.comassumption.edu

Molecular Electronics and Sensors: The conjugated system and ability to coordinate metals make porphyrin derivatives interesting building blocks for molecular electronics and chemical sensors. wikipedia.orgrsc.orgontosight.airesearchgate.net

Bioimaging and Sensing: The fluorescence properties of some porphyrin derivatives are being explored for sensing and imaging applications in biological systems. acs.orgontosight.ai

Materials Science: Porphyrin derivatives are used in the construction of functional nanostructures on surfaces and are being explored for applications in organic photovoltaic cells, light-emitting materials, and nonlinear optical materials. acs.orgrsc.orgresearchgate.net

Artificial Photosynthesis and Energy Conversion: Inspired by the role of chlorophyll, porphyrin derivatives are being investigated for applications in artificial photosynthesis and solar energy conversion. rsc.orguva.nlresearchgate.net

Research also delves into the fundamental electronic structure and properties of porphyrins and their analogues, including concepts like hyperporphyrins, which exhibit unusual spectral features due to interactions involving the central metal atom or substituents. nih.govresearchgate.net The self-assembly of porphyrin derivatives on surfaces and in solution is another active area, influencing their potential in various applications. rsc.orgfrontiersin.org

While porphin itself remains primarily a theoretical construct and a reference point, the ease of synthesizing substituted porphyrins has made them readily available for diverse academic research pursuits aimed at developing new materials and technologies. rsc.orgchemicalbook.com

Properties

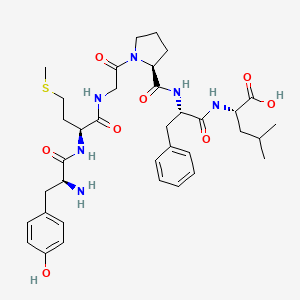

CAS No. |

88847-78-3 |

|---|---|

Molecular Formula |

C36H50N6O8S |

Molecular Weight |

726.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C36H50N6O8S/c1-22(2)18-29(36(49)50)41-34(47)28(20-23-8-5-4-6-9-23)40-35(48)30-10-7-16-42(30)31(44)21-38-33(46)27(15-17-51-3)39-32(45)26(37)19-24-11-13-25(43)14-12-24/h4-6,8-9,11-14,22,26-30,43H,7,10,15-21,37H2,1-3H3,(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,49,50)/t26-,27-,28-,29-,30-/m0/s1 |

InChI Key |

OZTKUZMZLPEQQW-IIZANFQQSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N |

Appearance |

Solid powder |

Other CAS No. |

88847-78-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

YMGPFL |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Phorphin; |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Porphin and Its Analogues

Classical and Contemporary Approaches to Porphin Macrocycle Assembly

The assembly of the porphin macrocycle typically involves the controlled condensation of pyrrole-like precursors. Historical and modern methods have been developed to achieve this, each with its advantages and limitations.

Condensation Reactions from Pyrrole (B145914) Precursors

A cornerstone of porphyrin synthesis is the acid-catalyzed condensation of pyrrole with aldehydes. This approach, exemplified by the Rothemund reaction and later refined by Adler and Longo, involves the tetramerization of pyrrole units linked by methine bridges derived from aldehydes wikipedia.orgnih.gov. The general scheme involves the condensation of pyrrole and an aldehyde, followed by oxidation of the intermediate porphyrinogen (B1241876) to the aromatic porphyrin wikipedia.orgnih.gov.

While seemingly straightforward, these condensation reactions can be complex and may lead to mixtures of products, particularly when using unsymmetrical precursors rsc.org. Modern syntheses often utilize symmetric or unsymmetric dipyrroles as condensation precursors to improve control over the product outcome rsc.org. For instance, Fischer's classic hemin (B1673052) synthesis relied on dipyrromethenes, typically derived from dipyrromethanes rsc.org.

Alternative approaches involve the total synthesis of open-chain bilanes followed by ring-closure reactions, or the use of various 2-pyrrole component precursors in similar condensation reactions rsc.org. The choice of synthetic strategy is often dictated by the availability of appropriate pyrrole precursors rsc.org.

Retrosynthetic Strategies for Porphin Frameworks

Retrosynthetic analysis provides a powerful framework for designing porphyrin syntheses by dissecting the target molecule into simpler, readily available precursors rsc.orgresearchgate.net. The most basic retrosynthetic approach involves breaking down the porphyrin into its four constituent pyrrole units, which are then coupled with appropriate aldehydes under acid-catalyzed conditions, followed by oxidation rsc.org. This mixed condensation can, however, lead to mixtures of unsymmetrical porphyrin products rsc.org.

More advanced retrosynthetic strategies involve the use of dipyrromethane or dipyrromethene intermediates, allowing for more controlled assembly of the macrocycle rsc.org. The "2+2" approach, for example, involves the condensation of two molecules of a dipyrromethane with two molecules of an aldehyde. Another strategy is the "3+1" approach, where a tripyrrane is condensed with a monopyrrole unit rsc.org. These directed syntheses aim to minimize the formation of unwanted isomers and improve reaction yields. Retrosynthetic design has also been applied to the construction of more complex porphyrin-containing structures like metal-organic frameworks (MOFs) osti.govacs.orgnih.gov.

Targeted Functionalization and Derivatization Strategies of the Porphin Core

Beyond the basic macrocycle assembly, the ability to selectively introduce functional groups onto the porphin core and its periphery is crucial for tuning the properties of porphyrins for specific applications. Functionalization can occur directly on the porphyrin core (meso- and β-positions) or on peripheral substituents acs.org.

Peripheral Substitution Patterns and Their Synthetic Routes

Peripheral functionalization involves introducing functional groups onto the carbon atoms of the pyrrole rings (β-positions) or the methine bridges (meso-positions) acs.org. The pattern of substitution significantly influences the porphyrin's solubility, electronic properties, and reactivity.

Common synthetic routes for peripheral substitution include catalytic cross-coupling reactions, particularly palladium-catalyzed reactions, which are widely used for forming carbon-carbon bonds at the meso- and β-positions acs.org. Direct C-H functionalization under transition-metal catalysis is an emerging efficient method to install various substituents, avoiding the need for pre-functionalized halogenated porphyrins which can have solubility issues acs.org. Nucleophilic addition of organolithium or alkyllithium reagents is another strategy for introducing functionalities at the meso-positions, although functional group compatibility can be a challenge due to the high reactivity of these reagents acs.org. Copper-mediated transformations, such as Glaser-type dimerization and Ullmann coupling, are also useful for creating butadiyne-linked and heteroatom-substituted porphyrins acs.org.

Specific examples of peripheral functionalization include the introduction of aryl groups, halogens, alkynes, and functional groups like carboxylic acids or amines for improved solubility or conjugation acs.orgmdpi.comnih.gov. For instance, porphyrins bearing ester-terminated alkyl chains can be synthesized, with the ester groups being deprotected in the final step to yield water-soluble carboxylates nih.gov. Cationic porphyrins can be prepared through N-alkylation of meso-tetrapyridylporphyrins or by derivatization with amines or polyamines nih.gov.

Core-Modified and N-Substituted Porphin Analogs

Core modification involves altering the fundamental structure of the porphin macrocycle, typically by replacing one or more of the pyrrole rings or the nitrogen atoms within the core with other atoms or heterocyclic rings worldscientific.comnih.gov. This leads to a diverse range of porphyrin analogues with significantly different electronic and physical properties compared to canonical porphyrins worldscientific.comnih.gov. Examples include replacing pyrrole rings with furan, thiophene, selenophene, tellurophene, indene, phosphole, or silole units, resulting in heteroatom-containing porphyrin analogues nih.gov. These modifications can influence the macrocycle's aromaticity, coordination chemistry, and optical properties worldscientific.comnih.gov.

N-substituted porphyrins are another class of analogues where one or more of the core nitrogen atoms are substituted, typically with alkyl groups rsc.orgresearchgate.net. This substitution can lead to distortions in the porphyrin ring planarity and alter their electronic and coordination properties researchgate.net. The synthesis of N-confused porphyrins (NCPs), where one pyrrole ring is inverted with respect to the core, represents a significant area of research in core-modified porphyrin chemistry rsc.orgiupac.orgnih.govacs.org. These analogues exhibit unique reactivity and metal coordination behavior iupac.org.

Synthesis of Multi-Porphin Arrays and Oligomeric Assemblies

The construction of multi-porphin arrays and oligomeric assemblies involves linking multiple porphyrin units together to create larger, more complex architectures. These assemblies are of interest for mimicking natural light-harvesting systems and for developing novel materials with tailored optical and electronic properties fishersci.caiomcworld.comacs.orgresearchgate.netcore.ac.ukacs.org.

Various strategies are employed for synthesizing these multi-porphyrin systems, including covalent linkages and non-covalent self-assembly iomcworld.comacs.orgresearchgate.netcore.ac.ukacs.org. Covalent approaches involve forming direct bonds between porphyrin units, often utilizing cross-coupling reactions or other functional group transformations on peripherally substituted porphyrins iomcworld.commdpi.com. Meso-meso linked porphyrin arrays, for example, can be synthesized using oxidative coupling strategies iomcworld.com.

Non-covalent strategies rely on molecular recognition events, such as coordination chemistry or hydrogen bonding, to direct the assembly of porphyrin units acs.orgcore.ac.ukacs.orgmdpi.com. For instance, porphyrins bearing ligating units can self-associate through coordination to metal ions or other molecules acs.orgacs.org. Template-directed synthesis can also be used to control the assembly of porphyrin oligomers core.ac.uk. The synthesis of porphyrin dendrimers, where porphyrin units are incorporated into dendritic structures, represents another approach to creating multi-porphyrin assemblies nih.govresearchgate.net. Conjugation of porphyrins to biomacromolecules like DNA is also explored to create functional assemblies nih.gov.

Here is a table summarizing some of the synthetic approaches and functionalization strategies discussed:

| Synthetic Approach / Strategy | Description | Key Reactions / Techniques | Relevant Section |

| Macrocycle Assembly | 2.1 | ||

| Condensation of Pyrrole Precursors | Acid-catalyzed reaction of pyrrole with aldehydes or dipyrrole intermediates to form the porphyrin macrocycle. | Rothemund reaction, Adler-Longo synthesis, condensation of dipyrromethanes/dipyrromethenes with aldehydes, bilane (B1242972) cyclization. | 2.1.1 |

| Targeted Functionalization | 2.2 | ||

| Peripheral Substitution | Introduction of functional groups at meso- and β-positions of the porphyrin core. | Catalytic cross-coupling (e.g., Pd-catalyzed), direct C-H functionalization, nucleophilic addition, copper-mediated coupling. | 2.2.1 |

| Core Modification | Alteration of the porphyrin core structure by replacing pyrrole rings or core nitrogen atoms. | Synthesis of heteroatom-containing porphyrin analogues, synthesis of N-confused porphyrins. | 2.2.2 |

| N-Substitution | Substitution of core nitrogen atoms, typically with alkyl groups. | Alkylation reactions. | 2.2.2 |

| Multi-Porphin Array Synthesis | Linking multiple porphyrin units through covalent or non-covalent interactions. | Covalent: Cross-coupling reactions, oxidative coupling. Non-covalent: Coordination chemistry, hydrogen bonding, self-assembly, template-directed synthesis. | 2.2.3 |

Detailed Research Findings Examples:

Research has shown that mechanochemical techniques can be used for the acid-catalyzed condensation of aldehydes and pyrrole, offering a solvent-free approach to meso-tetrasubstituted porphyrins nih.gov.

Studies on N-confused porphyrins have revealed their unique reactivity, such as reactions with active methylene (B1212753) compounds at the 3-C position without the need for a catalyst, providing a method for introducing substituents at this site nih.govacs.org.

The synthesis of meso-β doubly linked porphyrin arrays has been achieved through oxidative oligomerization of specific metalloporphyrins, demonstrating controlled coupling regiochemistry iomcworld.com.

Investigations into multi-porphyrin arrays linked by coordination chemistry, such as Ru-centered porphyrin pentamers, highlight strategies for constructing larger assemblies acs.org.

Theoretical and Computational Investigations of Porphin Electronic Structure and Reactivity

Quantum Chemical Calculations on Porphin Systems (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely employed to study the electronic structure and properties of porphin and its derivatives. These calculations can provide detailed information about molecular geometries, energy levels, and spectroscopic characteristics. DFT is frequently used for geometry optimizations and analyzing molecular orbitals, while TD-DFT is particularly useful for predicting electronic excitation spectra. mdpi.comaip.orgchemrxiv.org Studies have utilized various functionals and basis sets to investigate porphin and metalloporphin systems, comparing computational results with experimental data to validate the theoretical approaches. mdpi.com For instance, research on free-base porphin and magnesium-porphin has shown that TD-DFT can be a useful tool for predicting lower excited states, with acceptable predictions of experimentally observed energy transitions in the Q and B bands. mdpi.com

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the electronic properties and reactivity of porphin systems. The energy gap between the HOMO and LUMO (the band gap) is a key parameter influencing their optical and electronic behavior. rsc.org The Gouterman four-orbital model is a conceptual framework that describes the UV-visible spectra of porphyrins as being dominated by four frontier molecular orbitals: two nearly degenerate HOMOs and two degenerate LUMOs under D₄h symmetry. nih.govpdx.edu These frontier orbitals are well-separated from other molecular orbitals, and electronic transitions among them give rise to the characteristic Q and Soret (B) bands observed in the spectra. nih.govpdx.edu Computational studies, including those using DFT and TD-DFT, are used to calculate and characterize these frontier orbitals and their energy gaps in porphin and substituted porphyrins. researchgate.netthecatalyst.org For example, in hydroxyphenyl porphyrin derivatives, HOMO and LUMO localized in the porphyrin macrocycle were observed at -1.1 eV and +1.1 eV, respectively, relative to the Fermi level. rsc.org The energy levels of HOMO and LUMO can be selectively tuned by modifying functional groups attached to the porphyrin backbone. rsc.org

Charge Mobility and Electronic Transport Properties in Porphin-Based Organic Semiconductors

The semiconducting nature of porphyrins, arising from their aromaticity and conjugated pi system, makes them interesting candidates for organic semiconductors. mdpi.com Computational studies investigate charge mobility and electronic transport properties in porphin-based materials. Theoretical calculations have been used to study the electronic states and transport properties of oligoporphyrin molecular wires. aps.org These studies found that the strong coupling between unoccupied pi orbitals of each macrocycle contributes to small HOMO-LUMO energy gaps in these systems. aps.org Charge mobility in crystal porphin has been investigated using theoretical modeling and Marcus theory, providing estimated values for hole and electron mobility. mdpi.comnih.gov For a porphyrin dimer model, charge mobility estimates were in satisfactory agreement with experimental data. mdpi.com Research on porphyrin-based single-molecule transistors with graphene electrodes has utilized DFT and non-equilibrium Green's function methods to analyze electron transport properties, predicting HOMO-dominated transport due to efficient pi-pi overlap. beilstein-journals.orgaip.org The introduction of metal centers into the porphyrin core and modifications to substituents can further influence electron transport capabilities. rsc.org

Here is a simulated data table based on findings related to charge mobility:

| Material | Method Used | Estimated Hole Mobility (cm²/V·s) | Estimated Electron Mobility (cm²/V·s) | Citation |

| Crystal Porphin | Marcus theory (MOO method) | 0.148 | 0.088 | mdpi.comnih.gov |

| Crystal Porphin | Marcus theory (DIPRO method) | 0.561 | 0.160 | mdpi.comnih.gov |

| Porphyrin dimer (experimental crystal structure) | Marcus theory (MOO method) | 0.160 | 0.148 | mdpi.com |

| Porphyrin dimer (experimental crystal structure) | Marcus theory (DIPRO method) | 0.561 | 0.088 | mdpi.com |

| Nickel(II) porphyrin nanoribbons | Time-resolved optical-pump terahertz spectroscopy | Up to 205 | Not specified | chemrxiv.orgox.ac.ukresearchgate.net |

Molecular Orbital Characterization and Aromaticity Studies of the Porphin Ring

Detailed characterization of the molecular orbitals of the porphin ring is essential for understanding its electronic behavior and aromaticity. Computational methods help to visualize and analyze the spatial distribution and energy levels of these orbitals. thecatalyst.org The porphin ring contains 18 pi electrons along the main cyclic pathway, fulfilling Hückel's 4n+2 rule for aromatic systems. aip.org This aromatic nature is a key feature influencing its stability and properties. aip.org Studies using methods like Adaptive Natural Density Partitioning (AdNDP) have described the aromaticity of porphyrin in terms of local aromaticities of the pyrrolic heterocycles and the central fragment, showing similarities with rsc.organnulene but also distinct features due to the appended pyrrolic subunits. rsc.org While porphyrin nanorings may not exhibit significant global aromaticity in their neutral ground states, computational studies predict excited-state aromaticity and antiaromaticity based on Baird's rule and DFT calculations of nucleus-independent chemical shift (NICS). ox.ac.uk

Computational Modeling of Porphin Self-Assembly and Intermolecular Interactions

Computational modeling is used to investigate how porphin and its derivatives self-assemble and interact with each other. These intermolecular interactions, such as pi-pi stacking, hydrogen bonding, metal coordination, hydrophobic effects, and electrostatic forces, drive the aggregation of porphyrins in solution and in the solid state. mdpi.comnih.gov Theoretical studies aim to understand the nature of these interactions and predict the resulting aggregate structures, such as H-type ("pancake stack") or J-type ("staircase") conformations. mdpi.comnih.gov DFT calculations, considering long-range interactions, have been applied to investigate porphyrin dimeric species, showing that H-type and cation-pi dimers can be favored structures in aqueous solution. mdpi.com Computational analysis can provide insights into the aggregation constant and dimer concentration. nih.gov Periodic boundary calculations can also provide insights into aggregate stability. nih.gov

Prediction and Elucidation of Spectroscopic Signatures and Photophysical Phenomena

Computational methods are valuable for predicting and interpreting the spectroscopic signatures and photophysical phenomena of porphin systems. TD-DFT is commonly used to calculate electronic absorption and emission spectra, providing information about transition energies and oscillator strengths. mdpi.comaip.org The Gouterman four-orbital model helps to assign the characteristic Q and Soret bands in the UV-visible spectra to transitions between specific frontier molecular orbitals. nih.govpdx.edu Computational studies can also explore how modifications to the porphin structure or the presence of metal centers affect the spectroscopic properties. nih.gov For instance, the introduction of additional orbitals near the frontier orbitals due to a central metal can lead to charge transfer transitions and significant shifts in the spectra. nih.gov Computational analysis, coupled with experimental techniques like UV-Vis and fluorescence spectroscopy, helps to elucidate aggregation behavior and the formation of different aggregate types based on their distinct spectral features. mdpi.comnih.govmdpi.com

In Silico Design and Screening of Porphin-Based Functional Materials

In silico design and screening approaches utilize computational methods to design and identify porphin-based materials with desired functional properties. This involves computationally exploring a large number of potential porphyrin structures with different substituents and central metals to predict their properties for specific applications. dtu.dkresearchgate.net For example, computational screening studies have been conducted to identify porphyrin-based dyes for applications in dye-sensitized solar cells, focusing on optimizing frontier energy levels and orbital shapes for efficient charge separation and high output voltage. rsc.orgresearchgate.net These studies can analyze trends in how different functional groups influence electronic properties. rsc.org Theoretical computational chemistry is also used in the design of porphyrin-based framework materials and their composites for energy storage applications, considering properties like solubility, conductivity, and the formation of conjugated structures. rsc.org

Advanced Spectroscopic Characterization of Porphin and Its Derivatives

Electronic Absorption Spectroscopy (UV-Visible) of Porphin Macrocycles

Electronic absorption spectroscopy in the UV-Visible region is a primary tool for studying porphyrin systems, revealing characteristic intense absorption bands that are sensitive to structural and environmental changes. jhuapl.edupdx.educore.ac.uklasalle.eduresearchgate.netresearchgate.netnih.gov

Analysis of Soret and Q-Band Transitions

The UV-Vis spectrum of porphin and its derivatives typically displays two main types of absorption bands: the Soret band (or B band) and the Q bands. ionicviper.orgpdx.edulasalle.eduresearchgate.netnih.gov The Soret band is an intense transition located in the near-UV region, usually around 400 nm. ionicviper.orgpdx.edulasalle.eduresearchgate.netnih.gov This band is attributed to a transition from the ground state (S₀) to the second excited state (S₂), arising from a₁ᵤ(π) → eᵍ*(π) transitions according to the Gouterman four-orbital model. ionicviper.orglasalle.eduresearchgate.net

The Q bands, located in the visible region (typically between 500 and 650 nm), are significantly weaker in intensity compared to the Soret band. ionicviper.orgpdx.edulasalle.edunih.gov In free-base porphyrins like porphin, the Q bands appear as a series of four bands due to the lower symmetry (D₂ₕ) caused by the two inner hydrogen atoms. ionicviper.orgresearchgate.netnih.gov These bands correspond to transitions from the ground state (S₀) to the first excited state (S₁), specifically a₂ᵤ(π) → eᵍ*(π) transitions, and their vibronic overtones. ionicviper.orgresearchgate.net The lower energy Q band is often assigned as a 0-0 transition (pure electronic), while higher energy Q bands are attributed to 0-1 vibronic transitions involving molecular vibrations coupled to the electronic transition. ionicviper.orgjhuapl.edu

Spectroscopic Effects of Peripheral Substitution and Central Metalation

Peripheral substitution and central metalation significantly impact the electronic absorption spectra of porphin macrocycles. nih.govnih.govcore.ac.uknih.govnih.govtandfonline.com

Peripheral Substitution: The nature and position of substituents on the porphyrin periphery influence the energies of the molecular orbitals, leading to shifts in the Soret and Q bands. core.ac.uktandfonline.comrsc.orgresearchgate.net Electron-donating substituents generally lead to lower energy transitions (redshifts), while electron-withdrawing substituents can have smaller effects or cause blueshifts. pdx.eduresearchgate.net The extent of these shifts depends on the electronic properties of the substituents and their location on the porphyrin ring (e.g., meso or beta positions). core.ac.uktandfonline.comresearchgate.net Overcrowded peripheral substitution can also induce structural distortions, further affecting the spectral characteristics. core.ac.uk

Central Metalation: Insertion of a metal ion into the core of the porphin macrocycle results in the formation of metalloporphyrins. core.ac.uklasalle.edu This process deprotonates the inner nitrogen atoms, and the metal ion coordinates to these nitrogen centers. lasalle.edu Metalation increases the symmetry of the porphyrin macrocycle, typically to D₄ₕ for many metalloporphyrins. researchgate.netnih.govresearchgate.net This increased symmetry leads to a reduction in the number of observed Q bands, often collapsing the four bands seen in free-base porphyrins into one or two bands due to orbital degeneracy. researchgate.netresearchgate.net The position of the Soret and Q bands in metalloporphyrins is influenced by the nature of the metal ion, its electronic structure, and its interaction with the porphyrin π system. core.ac.uklasalle.eduresearchgate.netresearchgate.netutrgv.edu Metalation can cause either hypsochromic (blue) or bathochromic (red) shifts in the absorption bands. researchgate.netresearchgate.netnih.gov For instance, some metalloporphyrins show a hypsochromic shift of the porphyrin absorption band upon metalation. nih.gov The planarity or nonplanarity of the macrocycle in metalloporphyrins also plays a significant role in determining the spectral characteristics. core.ac.ukresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Porphin

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the molecular vibrations and structural details of porphin and its derivatives. nih.govnih.gov These methods are complementary to electronic spectroscopy and can help in assigning vibronic bands observed in UV-Vis spectra. jhuapl.edunih.gov

IR and Raman spectra of porphyrins exhibit characteristic bands corresponding to the stretching and bending modes of the porphyrin macrocycle and its substituents. nih.gov Studies on substituted porphyrins, which are often more soluble than porphin, have provided insights into typical vibrational modes. nih.gov For example, bands around 1600 cm⁻¹ have been assigned to C-C vibrations of phenyl substituents in tetraphenylporphyrins. nih.gov Low-frequency regions of the vibrational spectra can reveal modes involving metal vibrations in metalloporphyrins. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), are often used to simulate IR and Raman spectra and assign observed vibrational modes to specific molecular motions. nih.gov These studies have characterized the vibrational modes of porphin (H₂P) and metalloporphin (e.g., ZnP), considering their respective point groups (D₂ₕ for H₂P and D₄ₕ for ZnP) and the transformation of vibrational modes upon metalation. nih.gov Vibrational analysis helps in understanding structural distortions, such as ruffling and saddling, which can influence the spectroscopic properties. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of Porphin Systems

NMR spectroscopy is a powerful technique for characterizing the structure and electronic properties of porphin and its complexes, providing detailed information at the atomic level. ulisboa.ptionicviper.orgnih.govpdx.eduresearchgate.netfishersci.cauni-muenchen.densmsi.ir

Characterization of Diamagnetic Porphin Complexes

In diamagnetic porphin complexes, where all electrons are paired, the NMR spectra are dominated by diamagnetic shielding effects, particularly the strong ring current effect of the porphyrin macrocycle. ulisboa.ptnih.govresearchgate.netuni-muenchen.de This ring current induces significant deshielding of protons on the periphery of the macrocycle (e.g., meso and beta protons) and shielding of protons located within the macrocycle cavity (e.g., the inner N-H protons in free-base porphyrins). ulisboa.ptnih.govuni-muenchen.de

The ¹H NMR spectrum of free-base porphin typically shows distinct signals for the meso protons, beta-pyrrole protons, and the inner N-H protons. ulisboa.ptuni-muenchen.de The chemical shifts of these protons are highly sensitive to the aromaticity of the system and the presence of electron-donating or withdrawing substituents. ulisboa.pt At room temperature, the inner N-H protons often show a single averaged signal due to rapid tautomerism. ulisboa.ptuni-muenchen.de

NMR spectroscopy is also used to study structural aspects and dynamics in diamagnetic porphyrin systems, including host-guest interactions and conformational changes. researchgate.net For example, ¹H NMR has been used to characterize the aggregation of diamagnetic metalloporphyrins like Zn(II), Ni(II), Cd(II), and Pd(II) complexes, showing that aggregation strength depends on the interaction of the metal ion with the porphyrin π-system and is enhanced by electron-withdrawing substituents. researchgate.net Solid-state NMR can provide additional structural information for diamagnetic porphyrin complexes. researchgate.netacs.org Studies on diamagnetic cobalt(III) porphyrin complexes using solid-state ⁵⁹Co NMR have yielded shielding and quadrupolar parameters that characterize the metal center. acs.org

Elucidation of Electronic Structure in Paramagnetic Metalloporphin Complexes

Paramagnetic metalloporphin complexes contain unpaired electrons, typically on the central metal ion. ias.ac.inacs.orgdu.ac.inillinois.eduosti.govworldscientific.com The presence of these unpaired electrons leads to significant effects on the NMR spectra, resulting in large paramagnetic shifts (or isotropic shifts) and broadened signals compared to diamagnetic analogs. nih.govias.ac.inacs.orgdu.ac.in

The isotropic shift (ΔH/H)ᵢso is the difference in chemical shift between a nucleus in a paramagnetic compound and its position in an analogous diamagnetic compound. ias.ac.indu.ac.in This shift consists of two main contributions: the Fermi contact shift and the dipolar (pseudocontact) shift. ias.ac.indu.ac.inillinois.edu The Fermi contact shift arises from the interaction between the nuclear magnetic moment and the unpaired electron spin density at the nucleus. ias.ac.in The dipolar shift results from the through-space dipolar interaction between the electronic magnetic moment and the nuclear spin. ias.ac.indu.ac.in

Analysis of these paramagnetic shifts in ¹H and ¹³C NMR spectra provides crucial information about the distribution of unpaired spin density across the porphyrin skeleton and axial ligands. ias.ac.inacs.orgillinois.edu This spin density distribution is directly related to the electronic structure of the metal ion and the nature of the metal-ligand bonding. ias.ac.inrsc.org NMR spectroscopy of paramagnetic metalloporphyrins has been extensively used to study the electronic structure, spin state, and axial ligation of metal ions, particularly in biologically relevant systems like iron and cobalt porphyrins. ias.ac.inworldscientific.comrsc.org Temperature dependence studies of isotropic shifts can provide further insights into the electronic ground state and spin crossover phenomena. worldscientific.comrsc.org While paramagnetism can lead to signal broadening, making resolution of coupling difficult, the large chemical shift range observed is highly informative. du.ac.in

Emission Spectroscopy and Photoluminescence of Porphin and its Conjugates

Porphin and many of its derivatives exhibit photoluminescence, primarily fluorescence, following excitation by light. mdpi.comomlc.orgbeilstein-journals.org The emission spectrum of porphin is characterized by bands in the visible and near-infrared regions, arising from transitions from the first excited singlet state (S₁) to the ground state (S₀). lasalle.edujhuapl.edu The S₁ state is typically populated rapidly via internal conversion from higher excited singlet states, such as the S₂ state, which is accessed by the strongly absorbing Soret band in the blue region of the spectrum. lasalle.edu

The photoluminescence properties of porphin can be significantly influenced by structural modifications and the surrounding environment. mdpi.comworldscientific.com For instance, substituents on the porphin core can modulate its electronic properties and thus affect the emission wavelengths and intensities. mdpi.comworldscientific.comnih.gov Conjugation of porphin to other molecular entities, forming porphin conjugates, can lead to altered photoluminescence behavior, including fluorescence quenching due to processes like photoinduced electron transfer or energy transfer. beilstein-journals.orgfrontiersin.org Studies on porphyrin conjugates with molecules like fullerenes or ferrocene (B1249389) have demonstrated such quenching effects. beilstein-journals.org

The emission spectra of porphyrin derivatives can also be affected by aggregation, particularly in certain solvents or at higher concentrations. frontiersin.orgacs.org Aggregation can lead to changes in spectral shape, shifts in emission maxima, and quenching of fluorescence. frontiersin.orgacs.org

Fluorescence Quantum Yields and Emission Lifetimes

Fluorescence quantum yield (ΦF) and emission lifetime (τF) are key parameters that provide insights into the efficiency of radiative decay from the S₁ state and the dynamics of excited-state relaxation processes. nih.govacs.org The fluorescence quantum yield represents the ratio of emitted photons to absorbed photons, while the fluorescence lifetime is the average time the molecule spends in the S₁ state before returning to the ground state via fluorescence emission. acs.org

For free-base porphyrins, including porphin, fluorescence quantum yields are generally in the range of a few percent to over ten percent. omlc.orgresearchgate.net For example, the fluorescence quantum yield of porphin dissolved in toluene (B28343) has been reported as 0.043. omlc.org Metalation of the porphin core can significantly alter the fluorescence quantum yield and lifetime, often leading to decreased fluorescence due to enhanced intersystem crossing to the triplet state. researchgate.net

Fluorescence lifetimes of porphyrins are typically in the nanosecond range. researchgate.netpku.edu.cnnih.gov Studies on various porphyrin derivatives have reported fluorescence lifetimes ranging from a few nanoseconds to over ten nanoseconds, depending on the specific molecular structure, solvent, and presence of quenchers or aggregating species. acs.orgresearchgate.netpku.edu.cnnih.gov For instance, fluorescence lifetimes of free porphyrins in solution have been reported around 7-10 ns. researchgate.netpku.edu.cn

Data on fluorescence quantum yields and lifetimes for selected porphyrin systems are presented in the table below:

| Compound/System | Solvent/Environment | Excitation Wavelength (nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Reference |

| Porphin | Toluene | 396 | 0.043 | Not specified | omlc.org |

| Free-base porphyrins (general) | Not specified | Not specified | ~0.10 | ~120 (natural radiative) | researchgate.net |

| 5-fluorouracil porphyrin compounds | Not specified | Not specified | Not specified | ~7 | pku.edu.cn |

| Tetrakis(p-sulfonatophenyl)porphyrin (TSPP) | Highly acidic soln | 488 (B-band) | Not specified | ~0.29 (aggregate) | acs.org |

| Tetrakis(p-sulfonatophenyl)porphyrin (TSPP) | Highly acidic soln | ~706 (Q-band) | Not specified | ~0.082 (aggregate) | acs.org |

| H₂T(TPA)₄P | MCH | 460 | 0.17 | 9.2–9.6 (monoexponential) | acs.org |

| H₂T(TPA)₄P | THF | 460 | 0.22 | 9.2–9.6 (monoexponential) | acs.org |

| H₂T(TPA)₄P (aggregated) | High xH₂O | Not specified | Lower than in solution | τ1 = 9.2–9.4, τ2 = 0.3–0.4 | acs.org |

| 5,10,15,20-tetrakis(4-carbomethoxyphenyl)porphyrin (TCM4PP) | DCM | Not specified | 0.09 | 9.2 | rsc.org |

| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-bromophenyl)porphyrin (TBCM3PP) | DCM | Not specified | 0.04 | Lower than TCM4PP | rsc.org |

| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-iodophenyl)porphyrin (TCM3IPP) | DCM | Not specified | 0.02 | Lower than TBCM3PP | rsc.org |

| Free base porphyrin 4a | CH₂Cl₂ | Not specified | Not specified | Not specified | researchgate.net |

| Porphyrin adsorbates on AuNPs | Not specified | Not specified | 0.07-0.25% | Significantly longer than on 2D Au substrate | frontiersin.orgfrontiersin.org |

| Porphyrin cages (varying conjugation/flexibility) | Not specified | Not specified | Variable (enhancement/reduction) | Shorter with increased conjugation | acs.org |

The presence of heavy atoms, either within the porphyrin structure or in the environment, can lead to decreased fluorescence quantum yields and lifetimes due to increased spin-orbit coupling, which enhances intersystem crossing to the triplet state. rsc.orgresearchgate.net

Studies involving time-resolved fluorescence measurements, such as time-resolved single photon counting, are employed to determine fluorescence lifetimes and investigate the kinetics of excited-state processes in porphin and its derivatives. acs.orgpku.edu.cnacs.org These measurements can reveal complex decay kinetics, indicating the presence of multiple emitting species or different relaxation pathways. researchgate.netacs.org

High-Resolution Optical Spectroscopy and Cryogenic Techniques for Porphin Systems

High-resolution optical spectroscopy, often coupled with cryogenic techniques, is a powerful approach to overcome spectral broadening effects observed in porphyrin spectra at room temperature and in solution. jhuapl.eduresearchgate.netjhuapl.edu Thermal line broadening and inhomogeneous broadening, caused by variations in the local environment of porphyrin molecules in a disordered matrix or solution, can obscure the fine details of the electronic and vibrational energy levels. jhuapl.edu

Cryogenic temperatures, typically achieved by immersing samples in liquid helium at 4.2 K, significantly reduce thermal broadening, leading to sharper spectral lines. jhuapl.edu To address inhomogeneous broadening, techniques involving solid matrices, such as Shpol'skii matrices or doped crystalline materials, are employed. jhuapl.eduresearchgate.netjhuapl.edu In these ordered host environments, the porphin molecules experience more uniform interactions, resulting in highly resolved spectra. jhuapl.edujhuapl.edu

High-resolution optical spectra of porphin and its derivatives at low temperatures reveal detailed vibronic structure, providing information about the coupling between electronic and vibrational transitions. jhuapl.edumdpi.com Studies using techniques like fluorescence line narrowing (FLN) spectroscopy at cryogenic temperatures have been used to identify and characterize different porphyrin species, including free-base and metallated forms, and to investigate aggregation phenomena. nih.govnih.gov FLN allows for selective excitation of a subset of molecules within a inhomogeneously broadened distribution, yielding sharper emission lines. nih.gov

Superfluid helium nanodroplets serve as an exceptionally gentle host system for obtaining high-resolution electronic spectra of isolated molecules like porphin derivatives. mdpi.com Doping molecules into superfluid helium droplets cools them to a very low temperature (around 0.37 K) and minimizes environmental perturbations due to the superfluid nature of the helium. mdpi.com This technique allows for the study of intrinsic molecular properties with minimal broadening. mdpi.com High-resolution studies in helium droplets have confirmed the rigidity of the porphyrin macrocycle and provided information on microsolvation effects. mdpi.com

Cryogenic techniques are also applied in other spectroscopic methods, such as Raman spectroscopy and Electron Spin Resonance (ESR) spectroscopy, to improve spectral resolution and sensitivity for porphyrin systems. rsc.orgresearchgate.netjeol.comrsc.org Cooling samples to low temperatures can reduce noise, enhance signal strength, and prolong the lifetimes of certain excited states, facilitating their detection and characterization. rsc.orgresearchgate.netjeol.comrsc.org

Coordination Chemistry of Porphin Macrocycles

Metalation Reactions and Metalloporphin Complex Formation

The formation of metalloporphin complexes occurs through metalation reactions, where a metal ion is inserted into the central cavity of the porphin macrocycle, replacing the two inner hydrogen atoms. This process results in a stable coordination complex where the metal ion is coordinated by the four pyrrolic nitrogen atoms.

The metalation of porphyrins, including the porphin core, typically involves the reaction of the free-base porphyrin with a metal salt. While specific conditions can vary depending on the metal ion and solvent, the general principle involves the coordination of the metal atom to the nitrogen atoms of the macrocycle, followed by the transfer of the pyrrolic hydrogen atoms to the metal or their release as H₂ researchgate.net. This process can be influenced by factors such as the size and charge of the metal ion, the reaction temperature, and the presence of coordinating solvents or additives. pnas.org , researchgate.net

Chelation of Transition Metal Ions within the Porphin Core

Transition metal ions readily chelate within the porphin core, forming stable metalloporphin complexes. The four pyrrolic nitrogen atoms provide a square-planar or nearly square-planar coordination environment for the metal ion. The size of the metal ion relative to the porphin cavity (approximately 2.0 Å radius) plays a significant role in the resulting complex structure. worldscientific.com

For first-row transition metals, insertion into the porphyrin core is often facile under appropriate conditions, such as using metal acetate (B1210297) salts in suitable solvents. pnas.org The interaction between the transition metal and the porphin ligand is generally strong, leading to thermally robust metalloporphyrins. wikipedia.org The electronic configuration of the transition metal ion significantly influences the properties of the resulting metalloporphin complex, including its redox behavior, spin state, and spectroscopic characteristics.

Coordination with Main Group and Semi-Metallic Elements

Beyond transition metals, porphin can also coordinate with main group and semi-metallic elements. This area of porphyrin chemistry has gained increasing attention, revealing novel structural types and coordination geometries. worldscientific.com Elements from Groups 13-16, including elements like silicon, tin, phosphorus, arsenic, antimony, and tellurium, have been shown to form complexes with porphyrins. worldscientific.com

Axial Ligation and its Influence on Metalloporphin Electronic and Structural Properties

The nature of the axial ligands, including their electronic properties and steric bulk, can modulate the interaction between the metal center and the porphin ligand, leading to changes in bond lengths, bond angles, and the degree of planarity of the porphin macrocycle. nsf.gov

Investigation of Six-Coordinate Metalloporphin Geometries (e.g., Sn(IV) Porphyrins)

Six-coordinate geometries are commonly observed for metalloporphin complexes, particularly with metal ions that favor an octahedral coordination environment. Tin(IV) porphyrins are well-studied examples that typically exhibit a six-coordinate structure with two axial ligands in a trans configuration. qut.edu.auresearchgate.netmdpi.com The Sn(IV) center, being a highly charged main group metal, is often six-coordinate with trans-diaxial anionic or neutral ligands. qut.edu.au

The large size of the Sn(IV) ion can be accommodated within the porphyrin core, often without significantly distorting the planarity of the macrocyclic ligand. qut.edu.au The oxophilic nature of the Sn(IV) center leads to a preference for coordination with ligands like carboxylates and aryloxides. qut.edu.auresearchgate.net Studies on Sn(IV) porphyrins have provided insights into the structural characteristics of six-coordinate metalloporphyrins, including the typical trans arrangement of axial ligands and the influence of these ligands on the metal's position relative to the porphyrin plane. qut.edu.au

Ligand Binding Dynamics and Affinity Modulation

The binding of axial ligands to metalloporphin complexes is a dynamic process characterized by specific binding affinities and kinetics. Understanding these dynamics is crucial for applications ranging from molecular sensing to catalysis. nsf.govworldscientific.com

The affinity of a metalloporphin for an axial ligand can be influenced by several factors, including the nature of the metal ion, the electronic and steric properties of the porphin ligand (though for porphin itself, this refers to the core structure), the type of axial ligand, and the surrounding environment (e.g., solvent or surface support). nsf.govworldscientific.com Studies have shown that the ligand binding affinity of metalloporphyrins can differ between solution and when the porphyrin is supported on a surface. rsc.org The solid support can even act as a fifth coordination site, altering the receptor's affinity for exogenous ligands. worldscientific.com

Ligand binding dynamics can be investigated using various techniques, and studies have explored the thermodynamics and cooperativity of axial ligand binding to metalloporphyrins. nsf.govrsc.org

Spectroscopic and X-ray Crystallographic Characterization of Metalloporphin Complexes

Spectroscopic techniques and X-ray crystallography are indispensable tools for characterizing metalloporphin complexes, providing detailed information about their electronic structure, molecular geometry, and coordination environment.

Spectroscopic Characterization:

UV-Vis Spectroscopy: Metalloporphin complexes exhibit characteristic UV-Vis absorption spectra dominated by intense Soret (or B) bands around 400-450 nm and weaker Q bands in the visible region (480-700 nm). jhuapl.edunih.gov These bands arise from π-π* electronic transitions within the porphin macrocycle, and their positions and intensities are sensitive to the coordinated metal ion, its oxidation state, and the presence of axial ligands. jhuapl.edunih.govnih.gov Changes in the metal or ligation state can lead to significant shifts in these absorption bands. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is valuable for determining the structure and purity of metalloporphin complexes in solution. The signals of the porphin protons are highly sensitive to the electronic environment, which is influenced by the coordinated metal ion and any axial ligands. mdpi.com For diamagnetic metalloporphyrins (e.g., Zn(II), Sn(IV)), sharp signals are observed, allowing for detailed structural analysis. The presence of paramagnetic metal ions leads to shifted and broadened signals.

FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of the metalloporphin complex. Changes in the IR spectrum upon metalation or axial ligation can indicate the coordination of the metal to the nitrogen atoms and the presence of specific functional groups from axial ligands. mdpi.comnih.gov The disappearance of the N-H stretching band of the free-base porphin upon metalation is a characteristic indicator of complex formation. mdpi.com

Mass Spectrometry: Mass spectrometry techniques, such as MALDI-TOF MS, are used to determine the molecular weight of metalloporphin complexes, confirming the incorporation of the metal ion. mdpi.commdpi.comnih.gov

X-ray Crystallography:

Crystal structures of metalloporphyrins have revealed details about the position of the metal ion relative to the N₄ plane, the arrangement of axial ligands, and the influence of crystal packing forces on the porphyrin macrocycle's planarity. aip.orgnih.gov For example, X-ray crystallography has confirmed the six-coordinate, trans-axial geometry in many Sn(IV) porphyrin complexes. qut.edu.au

Together, these spectroscopic and crystallographic methods provide a comprehensive suite of tools for understanding the intricate coordination chemistry of porphin and its metallo derivatives.

Electronic and Steric Effects of Central Metal Ions on Porphin Reactivity

The reactivity of porphin macrocycles is profoundly influenced by the electronic and steric properties of the central metal ion to which they are coordinated. The metal ion sits (B43327) within the central cavity of the porphin ring, and its characteristics can dictate the electronic structure of the macrocycle, its ability to interact with axial ligands, and its participation in various chemical transformations, including catalytic reactions and electron transfer processes.

1 Electronic Effects

The electronic nature of the central metal ion significantly modulates the electron density distribution within the porphin macrocycle. This, in turn, affects the macrocycle's redox properties and its reactivity towards various substrates. The oxidation state and spin state of the central metal ion are key factors in determining the electronic structure of the metalloporphyrin. rsc.org For instance, the choice of metal substrate can strongly influence the electronic structure of metal-porphyrin complexes upon deposition. rsc.org

The electronic effects of the central metal ion can influence the regioselectivity of reactions occurring on the porphyrin periphery. Studies have shown that the electron configuration and electron-donating character of the central metal ion can determine the regioselectivity of C-C coupling reactions in metalloporphyrin polymerization, influencing the symmetry of the singly occupied molecular orbital (SOMO) of the radical cation intermediate. d-nb.info

The electronic properties of the central metal ion also play a critical role in catalytic activity. For example, the catalytic activity of metalloporphyrins in reactions like the oxygen reduction reaction (ORR) is strongly dependent on the selection of the central metal ion species. researchgate.net The electronic structure of the metal ion influences its binding and electron transfer ability with molecules like O₂, which is vital for O₂-carrying capabilities. researchgate.net

Research using Density Functional Theory (DFT) has investigated the reactivity and stability of metalloporphyrin complexes with various heavy metals. mdpi.com, researchgate.net These studies utilize global chemical reactivity descriptors such as electronic chemical potential (µ), chemical hardness (η), and electrophilicity (ω) to understand the interaction between the metal ions and porphyrin ligands. mdpi.com, researchgate.net For example, complexes with higher chemical hardness and lower electrophilicity are predicted to form more stable complexes. mdpi.com, researchgate.net

The electronic nature of the central metal can also impact the stability of the porphyrin complex. The interaction between the central metal and the pyrrolic nitrogen atoms leads to a more even distribution of electron density among the nitrogen atoms in metalloporphyrins compared to free-base porphyrins. researchgate.net

Table 1: DFT Global Chemical Reactivity Descriptors for Selected Metalloporphyrin Complexes mdpi.com, researchgate.net

| Complex | Electronic Chemical Potential (µ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity (ω) (eV) |

| H₂TDMPzP | -3.40 | 2.10 | 2.75 |

| Cd-TDMPzP | -5.11 | 3.01 | 4.33 |

| Pb-TDMPzP | -4.15 | 2.65 | 3.25 |

| Hg-TDMPzP | -4.02 | 2.58 | 3.13 |

Note: Data is illustrative and based on findings for specific substituted porphyrins with heavy metals.

2 Steric Effects

Steric effects imposed by the central metal ion, and in some cases by peripheral substituents that interact with the metal center or axial ligands, also significantly influence porphin reactivity. The size of the metal ion relative to the porphin cavity is crucial. If the metal ion's radius is larger than the cavity (approximately 80-90 pm), it can lead to the metal sitting out of the plane of the porphyrin ring, causing structural distortions. researchgate.net These non-planar conformations can affect the macrocycle's electronic properties and reactivity. researchgate.net, researchgate.net

Steric hindrance can affect the accessibility of the metal center for axial ligand coordination and subsequent reactions. For instance, bulky substituents on axial ligands can exhibit a remarkable steric effect on the rate of ligand photodissociation reactions in metalloporphyrins. worldscientific.com The magnitude of this steric effect correlates with the bulkiness of the substituents. worldscientific.com

Steric effects can also influence the regioselectivity of reactions on the porphyrin periphery. In some cases, the regioselectivity of reactions like C-H arylation or borylation can be dictated more by steric demand than by electronic properties, especially when bulky intermediates are involved. acs.org

The steric environment around the metal center can be intentionally modified to control reaction mechanisms. For example, using sterically bulky porphyrins has allowed for the stabilization and characterization of reactive intermediates and the control of reaction pathways, such as favoring homolytic over heterolytic reaction mechanisms in hydrogen evolution reactions. nih.gov

The interplay between electronic and steric effects is often observed. While electronic effects of substituents on the macrocycle are found to be dominating in influencing macrocycle deprotonation and metal ion complex formation, non-planar conformations, often induced by steric factors, also contribute to reaction rates, albeit to a lesser extent in some cases. researchgate.net

Table 2: Influence of Steric Bulk of Axial Ligand on Photodissociation Quantum Yield worldscientific.com

| Axial Imidazole Ligand | Steric Bulk | Relative Photodissociation Quantum Yield |

| Imidazole (H) | Least | 1.00 |

| 1-Methylimidazole | Moderate | > 1.00 |

| 1-Ethylimidazole | Higher | >> 1.00 |

| 1-Isopropylimidazole | Highest | >>> 1.00 |

Note: Data is illustrative, showing the trend of increasing quantum yield with increasing steric bulk of the axial ligand in a specific chromium(III) porphyrin complex. worldscientific.com

The ability to tune both the electronic and steric properties of metalloporphyrins by varying the central metal and peripheral substituents provides a powerful means to control their physical and chemical properties, including their catalytic activity and reactivity in various chemical transformations. acs.org, researchgate.net, nih.gov, rsc.org

Porphin As a Versatile Building Block in Supramolecular Chemistry and Materials Science

Design and Synthesis of Porphin-Based Supramolecular Assemblies

The design and synthesis of porphin-based supramolecular assemblies leverage non-covalent interactions to create ordered structures with tailored properties. These assemblies can mimic natural light-harvesting complexes and find applications in areas such as solar energy conversion, catalysis, and sensing. mdpi.comnih.govworldscientific.comnih.gov

Strategies for Self-Assembly and Ordered Structures

Porphin molecules can spontaneously form highly ordered functional nanostructures through various non-covalent interactions, including π-π stacking, electrostatic interactions, hydrophobic interactions, hydrogen bonding, coordination, and metal complexation. mdpi.comnih.gov The extended π-π conjugated structure of porphin favors interactions involving π-electrons, which are crucial for the formation of self-assembled structures. acs.org

Different self-assembly methods exist, such as reprecipitation, ion self-assembly, and coordination polymerization. mdpi.com The specific arrangement of porphyrin molecules during aggregation typically results in two main types of aggregates: J-type and H-type. These aggregation modes differ in their molecular arrangement and exhibit distinct spectral characteristics. mdpi.com In H-type aggregates, molecules are tightly packed face-to-face, enhancing π-π interaction and electron cloud overlap, leading to changes in energy band structure. mdpi.com

The morphology, size, and spatial arrangement of these assemblies can be controlled by carefully selecting functional groups and introducing specific auxiliary components. mdpi.com For instance, porphyrin molecules can self-assemble into layered structures like nanosheets, nanorods, nanoleaves, and nanofiber bundles. mdpi.com Studies have shown that the self-assembly process can be influenced by solution parameters such as pH and ionic strength. mdpi.com

Resonance Light Scattering (RLS) is a powerful technique used to study porphyrin aggregates, as it detects the increased intensity of scattered light near the electronic absorption of the aggregates. mdpi.com This technique helps in understanding the formation of ordered structures with effective electronic coupling between aromatic platforms. mdpi.com

Templated Porphin Assemblies

Templated assembly involves using a scaffold or template to direct the organization of porphin molecules into specific structures. This approach allows for greater control over the resulting architecture and can lead to the formation of complex, well-defined nanostructures. mdpi.comworldscientific.com

Organic or inorganic species can act as templates in aqueous solutions to induce the organization of porphyrin derivatives into functional structures. mdpi.com For example, coordination interactions between peripheral groups of porphyrins and metal ions can be exploited for layer-by-layer deposition of hybrid thin films. mdpi.com

Biologically inspired scaffolds, such as DNA and peptides, have been used as templates for porphyrin assemblies through both covalent and non-covalent approaches. worldscientific.com DNA can serve as a supramolecular scaffold, with porphyrin modified onto or embedded within the DNA backbone, or linked to the deoxyribose moiety. worldscientific.com Peptides can also act as supramolecular scaffolds, with strategies involving amino acid-porphyrin conjugates or single porphyrins functionalized with peptide chains. worldscientific.com

Adenosine triphosphate (ATP) has been shown to template the self-assembly of cationic porphyrin into chiral double-helical supramolecular structures in water. nih.gov These assemblies can undergo reversible disassembly upon enzymatic hydrolysis of ATP. nih.gov Glycoluril-based receptors functionalized with zinc porphyrins have been used to self-assemble porphyrin cages based on the recognition of porphyrin templates like meso-dipyridyl (DPyP) or meso-tetrapyridyl porphyrin (TPyP). uq.edu.au Polymer templates have also been reported to induce the formation of J-aggregates of porphyrins, with the chirality of the polymer being superimposed on the aggregate structure. acs.org

Porphin in Nanostructured Materials and Hybrid Systems

Porphin and its derivatives are integral components in the development of various nanostructured materials and hybrid systems, leveraging their optical, electronic, and catalytic properties. lifescienceglobal.comresearchgate.netrsc.orgmdpi.com

Porphyrin-Based Porous Materials (Metal-Organic Frameworks, Covalent Organic Frameworks, Hydrogen-Bonded Organic Frameworks)

Porphyrins are promising building blocks for the construction of porous materials such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and Hydrogen-Bonded Organic Frameworks (HOFs). researchgate.netmdpi.com These materials possess high surface areas and tunable pore structures, making them suitable for applications in gas storage, separation, and catalysis. researchgate.netmdpi.com

Porphyrin-based MOFs (P-MOFs) are constructed using porphyrin ligands and metal nodes or clusters. researchgate.netmdpi.commdpi.com They combine the features of porphyrins and MOFs, allowing for facile regulation of their structure and properties by altering peripheral groups or central metal ions. mdpi.comnih.gov The design of the porphyrin linker's connectivity and geometry dictates the topology and function of the resulting MOF. mdpi.com P-MOFs have shown potential in photocatalysis, including CO2 reduction and hydrogen evolution. mdpi.commdpi.comnih.gov

Covalent Organic Frameworks (COFs) and Hydrogen-Bonded Organic Frameworks (HOFs) also utilize porphyrins as building blocks, forming extended porous structures through covalent bonds (COFs) or hydrogen bonds (HOFs). researchgate.netresearchgate.net The development of these frameworks imposes specific requirements on the structure and functional groups of the porphyrin molecules. researchgate.net

Hybrid Porphin-Polymeric Composites

Hybrid porphin-polymeric composites combine the properties of porphyrins with those of polymers, leading to materials with enhanced or novel functionalities. lifescienceglobal.comworldscientific.comresearchgate.netfrontiersin.orgrsc.orgmdpi.com These hybrid materials can form tunable supramolecular architectures through the association of building block units via covalent bonds, electrostatic forces, or weak Van der Waals interactions. researchgate.net

Porphyrin-polymer hybrids have been explored for applications in sensing, organic solar cells, and catalysis. lifescienceglobal.comresearchgate.net The porphyrin structure can be modified with peripheral functional groups or metals in its core, allowing for the creation of derivatives with specific optoelectronic properties useful in combination with photonic, electronic, and magnetic compounds. lifescienceglobal.comresearchgate.net

Examples include porphyrins incorporated into polymeric films or membranes like PVC, polysiloxanes, Nafion, and polymethacrylates for sensing applications. researchgate.net Hybrid nanoparticles combining porphyrins with polymers have also been developed for various applications. frontiersin.org For instance, solid lipid-polymer hybrid nanoparticles have been explored for immobilizing porphyrins. frontiersin.org Porphyrin-layered double hydroxide/polymer composites have been prepared for photoactive coatings. rsc.org

Porphin-Graphene Quantum Dot Nanocomposites and Charge Transfer

Porphin-graphene quantum dot (GQD) nanocomposites are hybrid materials that leverage the light-harvesting capabilities of porphyrins and the electronic properties of GQDs. researchgate.netmdpi.comkashanu.ac.irgoogle.comacs.org These nanocomposites are investigated for applications in photocatalysis, sensing, and bioimaging. researchgate.netmdpi.comacs.org

In these nanocomposites, photoexcited porphyrin molecules can act as electron donors, while GQDs serve as electron acceptors. researchgate.netmdpi.com The interaction between porphyrins and GQDs can lead to photo-induced electron transfer. researchgate.netmdpi.com Studies have shown that the quenching of porphyrin fluorescence in these nanocomposites can occur through a combined static and dynamic quenching mechanism. researchgate.net

The strong π-π conjugation between porphyrins and graphene can enhance photoelectron transfer efficiency. rsc.org The binding between porphyrin derivatives and quantum dots through π-π interaction can augment electron transfer. researchgate.net Transient absorption spectroscopy can reveal that charge transfer occurs uni-directionally from porphyrins to GQDs. researchgate.net

Porphyrin-based GQDs have been synthesized for applications such as biological cell labeling, utilizing the red-emission fluorescence of porphyrins and the properties of GQDs. acs.org Meso-tetra(4-carboxyphenyl)porphine (TCPP), with its large conjugated π-electron system and carboxyl groups, is suitable for incorporation into GQDs to create red-emissive and water-soluble materials. acs.org

Porphin Conjugates as Functional Scaffolds for Bioconjugation

The conjugation of porphyrin derivatives to biomacromolecules has garnered significant attention due to the potential for combining the unique photophysical and coordination properties of porphyrins with the specific recognition and biological functions of biomolecules. This approach allows for the creation of hybrid systems with enhanced properties, such as improved water solubility, reduced aggregation, and targeted delivery researchgate.netnih.govnih.gov. Various synthetic strategies have been developed to tether porphyrinoids to biomacromolecules, including bioorthogonal chemistry and reactions utilizing native functional groups nih.govdntb.gov.ua.

Porphin-Oligonucleotide Conjugates for Programmed Nanostructure Self-Assembly

Porphyrin-oligonucleotide conjugates (POCs) are a class of hybrid molecules where porphyrin units are covalently linked to oligonucleotide sequences. These conjugates are particularly valuable for programmed nanostructure self-assembly, leveraging the predictable base-pairing properties of DNA or RNA to direct the organization of photoactive porphyrin units nih.govdntb.gov.ua. This self-assembly process can lead to the formation of well-defined nanoscale architectures, such as nanocages and other supramolecular arrangements rsc.orgresearchgate.net.

Research has demonstrated the creation of distinct nanostructures through the hybridization-based self-assembly of complementary DNA strands conjugated to porphyrin derivatives like protoporphyrin IX (PpIX) rsc.org. These assemblies can form cage-like structures whose dimensions are influenced by the length of the oligonucleotide sequences rsc.org. The self-assembly of multi-branched porphyrin-DNA hybrid molecules has also been reported, leading to the formation of elaborate nanostructures frontiersin.org.

POCs have been explored for applications beyond self-assembly, including artificial light-harvesting systems and, in some instances, for more clinically relevant applications such as antimicrobial biomaterials and site-specific nucleic acid cleavage nih.govdntb.gov.ua. Covalent porphyrin-DNA assemblies can provide characteristic circular dichroism (CD) profiles in the porphyrin Soret band region, which are indicative of DNA conformational changes researchgate.net.

Porphin-Peptide/Protein Conjugates for Biomimetic Systems

Porphyrin-peptide and porphyrin-protein conjugates represent another significant area of research, focusing on the creation of hybrid systems that can mimic natural biological processes or exhibit enhanced functionalities for biomedical applications researchgate.netnih.govnih.gov. These conjugates combine the photophysical properties of porphyrins with the structural and functional diversity of peptides and proteins.

Conjugation to peptides and proteins can improve the water solubility of porphyrins, reduce their tendency to aggregate, and enhance their biological efficacy through mechanisms like improved cellular uptake researchgate.netnih.gov. Peptides, in particular, can provide targeting capabilities by directing the conjugate to specific cell-surface receptors or facilitating intracellular translocation nih.gov.

Inspired by natural photosynthetic systems, where porphyrins (like chlorophyll) are organized with proteins for efficient light harvesting, researchers are developing artificial biomimetic systems using porphyrin-peptide assemblies rsc.orgacs.org. The self-assembly of suitably designed pigment-peptide conjugates can lead to artificial antennas that mimic the design principles of natural light harvesters, with the peptide sequence influencing the self-assembly and the pigment responsible for light absorption acs.org.

Synthetic strategies for creating porphyrin-peptide conjugates often utilize native functional groups on peptides, such as thiol and amine side chains, or employ bioorthogonal reactions for site-specific tethering nih.govdntb.gov.ua. These conjugates have been investigated for various applications, including photodynamic therapy (PDT), photothermal therapy (PTT), fluorescent cellular imaging, and as artificial enzymes researchgate.netnih.govpolyu.edu.hk. For example, zinc-metallated porphyrin-peptide conjugates have been studied for their ability to interact with amyloid-β protein aggregates, suggesting potential as molecular probes for Alzheimer's disease detection cnr.it.

Branched Porphins for Multi-Site Bioconjugation Architectures

Branched porphyrins serve as rigid scaffolds offering multiple sites for bioconjugation, enabling the construction of complex multi-site architectures. This is particularly useful for creating conjugates with multiple biomolecule attachments, allowing for synergistic effects or the simultaneous targeting of multiple biological sites.

One example involves the use of tetrakis(p-[aminomethyl]phenyl)porphyrin (TAMPP) as a macrocyclic scaffold with four functional amino groups available for conjugation nih.gov. By selectively protecting some of these amino groups, it is possible to attach different peptide sequences to the same porphyrin core nih.gov. This approach has been used to create multi-site directed inhibitors, such as a conjugate bearing two different peptide sequences known to interact with distinct sites on thrombin nih.gov. These multi-site inhibitors have shown the ability to inhibit thrombin-catalyzed hydrolysis and interact with clot-bound thrombin, suggesting potential as imaging agents for clot detection nih.gov.

The use of branched porphyrins allows for precise control over the spatial arrangement of the conjugated biomolecules, which can be crucial for optimizing the function of the resulting hybrid architecture. This strategy is valuable for developing sophisticated biomaterials and probes with enhanced capabilities derived from the cooperative action of multiple attached biomolecules.

Porphin in Advanced Functional Applications Academic Focus

Catalysis and Photocatalysis in Porphin Systems

Porphin-based compounds, especially metalloporphyrins, have garnered significant attention as catalysts and photocatalysts due to their structural analogy to natural enzymes and their tunable redox properties. researchgate.netnih.govrsc.orglabinsights.nlresearchgate.netrsc.orgnih.gov They are employed in various catalytic transformations, often under mild conditions, and can utilize environmentally friendly oxidants. researchgate.net

Oxidation and Reduction Catalysis

Porphin systems are active in both oxidation and reduction catalysis. Metalloporphyrins, with metals like iron, manganese, and cobalt coordinated in the core, are particularly effective. researchgate.netnih.govresearchgate.netrsc.orgnih.gov For instance, manganese porphyrin complexes have been shown to catalyze oxidative aliphatic C-H fluorination and chlorine dioxide production. princeton.edu Iron porphyrins are effective catalysts for the epoxidation of olefins. nih.gov Water-soluble cationic cobalt porphyrins have demonstrated efficient electrochemical water oxidation. pnas.org

Research findings highlight the influence of the metal center and peripheral substituents on the catalytic activity and selectivity. For example, asymmetric methoxy-substituted Co(II) porphyrins have shown enhanced electrocatalytic activity for CO2 reduction. mdpi.com Studies also indicate that the aggregation state of porphyrin catalysts can significantly influence their performance in homogeneous electrocatalysis. acs.org

Carbon Dioxide Reduction Catalysis

Porphin-based catalysts are being actively investigated for the electrochemical and photocatalytic reduction of carbon dioxide (CO2) to valuable carbon-based fuels and chemicals. rsc.orgmdpi.comresearchgate.netuts.edu.aunih.govchinesechemsoc.orgacs.org Metalloporphyrins, particularly those containing iron, cobalt, and zinc, have shown promise in this area. mdpi.comresearchgate.netchinesechemsoc.org